2',4',5'-Tribromofluorescein
Description
Contextualization of Fluorescein (B123965) Derivatives in Advanced Chemical and Materials Science
Fluorescein and its derivatives are a cornerstone in the development of fluorescent materials due to their brilliant fluorescence, high quantum yield, and versatility. mdpi.comiscientific.org These xanthene dyes are widely utilized as fluorescent tracers and probes for detection and imaging in chemistry, biology, and medicine. iscientific.orgwikipedia.org In materials science, the focus is often on modifying the core fluorescein structure to tune its photophysical and chemical properties for specific applications. iscientific.org This can involve introducing different functional groups to the xanthene ring or the pendant phenyl group. iscientific.org Such modifications can alter the molecule's absorption and emission wavelengths, quantum yield, and sensitivity to its environment, making fluorescein derivatives adaptable for use in sensors, dye lasers, and as biological stains. iscientific.orgnih.gov
The utility of fluorescein derivatives extends to their ability to be conjugated with biomolecules, enabling the site-specific labeling of proteins and other cellular components. nih.gov Furthermore, the development of fluorescein-based probes for detecting metal ions and monitoring pH changes highlights their importance in analytical chemistry and environmental science. iscientific.orgnih.gov Researchers have also explored the creation of fluorescein derivatives that exhibit aggregation-induced emission (AIE), a phenomenon that could expand their applications in solid-state lighting and optoelectronic devices. rsc.org
Significance of Halogenation, Specifically Bromination, in Xanthene Dye Systems
Halogenation, particularly the introduction of bromine or iodine atoms, is a critical strategy for modifying the properties of xanthene dyes like fluorescein. nih.gov This process, known as the heavy-atom effect, significantly influences the photophysical behavior of the dye. nih.govacs.org The presence of heavy halogen atoms enhances the rate of intersystem crossing, the process where a molecule transitions from an excited singlet state to a triplet state. nih.govscispace.com This increased triplet state formation is a key characteristic of brominated fluoresceins. diva-portal.org
The degree and position of bromination on the fluorescein structure allow for the fine-tuning of its spectral properties. acs.org Generally, increasing the number of bromine substituents leads to a red-shift in both the absorption and emission spectra, meaning the dye absorbs and emits light at longer wavelengths. acs.orgscispace.com For instance, the well-known dye Eosin Y is a tetrabromofluorescein. pixel-online.netgoogle.com The bromination process itself can be achieved through various methods, including electrosynthesis where bromine is generated in-situ from bromide ions, offering a safer alternative to handling hazardous elemental bromine. pixel-online.netpixel-online.net The resulting brominated compounds often exhibit altered solubility and can be used as catalysts in photoredox reactions. pixel-online.net
Research Trajectories and Interdisciplinary Relevance of 2',4',5'-Tribromofluorescein Studies
Research involving this compound and related halogenated xanthenes is inherently interdisciplinary. In chemistry, it is used as a fluorescent probe in various analyses and assays. The synthesis of this compound itself is a subject of study, often appearing as a byproduct in reactions aimed at producing other brominated fluoresceins.
In biology and medicine, the compound finds use in fluorescence microscopy and flow cytometry for labeling and visualizing biological specimens. The unique photophysical properties of brominated fluoresceins, including their high triplet yields, make them candidates for research in photodynamic therapy (PDT). diva-portal.orgnih.gov PDT is a treatment modality that uses a photosensitizer, light, and oxygen to destroy target cells. cancer.canih.gov The ability of compounds like halogenated xanthenes to generate reactive oxygen species upon light activation is central to their potential in this field. nih.gov
Furthermore, the industrial applications of this compound include its use in the manufacturing of other dyes and pigments and in the development of various sensors and detectors. The ongoing research into the structure-property relationships of halogenated fluoresceins continues to open new avenues for their application in materials science, analytical chemistry, and biomedical research. acs.org
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
| Molecular Formula | C₂₀H₉Br₃O₅ |
| Molecular Weight | 569.0 g/mol |
| CAS Number | 25709-83-5 |
Data sourced from multiple references. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
25709-83-5 |
|---|---|
Molecular Formula |
C20H9Br3O5 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChI Key |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 ,4 ,5 Tribromofluorescein
Established and Novel Synthetic Routes for 2',4',5'-Tribromofluorescein
The primary method for synthesizing this compound is through the bromination of fluorescein (B123965). This process, however, can often lead to a mixture of brominated derivatives, including mono-, di-, tri-, and tetrabrominated products, necessitating careful control of reaction conditions to achieve regioselectivity. google.com
Regioselective Bromination Strategies for Fluorescein Scaffold Modification
The synthesis of this compound typically involves the direct bromination of fluorescein using elemental bromine in a suitable solvent such as acetic acid or chloroform. The control of temperature and reaction time is crucial to favor the formation of the desired tribrominated isomer. Historically, achieving pure dibromofluorescein (B1618816) was a challenge, as reaction mixtures often contained a variety of brominated species, including tribromofluorescein. google.com
Electrochemical methods offer an alternative and potentially more sustainable approach to bromination. pixel-online.netyoutube.com In this technique, bromide ions are oxidized at an anode to generate reactive bromine in situ. pixel-online.net This method avoids the direct handling of hazardous elemental bromine and allows for precise control over the amount of brominating agent produced, which can influence the product distribution. pixel-online.netyoutube.com While much of the electrochemical research has focused on the synthesis of tetrabromofluorescein (Eosin Y), the underlying principles can be adapted to control the extent of bromination and potentially favor the formation of this compound. pixel-online.netresearchgate.net
The regioselectivity of bromination on the fluorescein core is influenced by the electronic properties of the xanthene ring system. The hydroxyl groups are activating, directing electrophilic substitution to the ortho and para positions. The positions at 2', 4', 5', and 7' are susceptible to bromination. Achieving a specific tribrominated isomer like this compound over other isomers (e.g., 2',4',7'-tribromofluorescein) requires fine-tuning of the reaction parameters.
| Method | Reagents/Conditions | Key Features | Reference |
| Chemical Bromination | Fluorescein, Bromine, Acetic Acid/Chloroform | Direct method, requires careful control of stoichiometry and conditions to manage product mixture. | |
| Electrochemical Bromination | Fluorescein, Bromide source (e.g., KBr), NaHCO3 medium, Electrolysis | In situ generation of bromine, avoids handling of hazardous reagents, allows for kinetic control. | pixel-online.netresearchgate.net |
Mechanistic Considerations in Bromination Processes
The bromination of fluorescein proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule, or a polarized bromine species, acts as the electrophile, attacking the electron-rich xanthene ring. The reaction is believed to proceed stepwise, with the formation of monobromo-, dibromo-, and subsequently higher brominated derivatives. google.com
In electrochemical synthesis, bromide ions are oxidized at the anode to form elemental bromine, which then reacts with fluorescein in the solution. pixel-online.net The pH of the electrolyte has been shown to be a critical parameter, with sodium bicarbonate (NaHCO3) medium being effective for the synthesis of brominated fluoresceins. researchgate.net A proposed mechanism involves the initial formation of a bromine-fluorescein complex, followed by the elimination of hydrogen bromide to yield the brominated product. A kinetic analysis using UV-visible spectroscopy has been employed to study the reaction progress. researchgate.net The rate of bromination and the final product distribution are highly dependent on factors such as current density, temperature, and electrolyte composition. researchgate.net
Functionalization and Derivatization Chemistry of this compound
The bromine atoms on the this compound scaffold serve as versatile handles for further chemical modifications. These transformations allow for the introduction of new functionalities, tailoring the molecule for specific applications in biology and materials science.
Introduction of Bio-compatible Moieties
The introduction of biocompatible moieties onto this compound is crucial for its application in biological systems. One common strategy involves the alkylation or acylation of the hydroxyl groups on the xanthene ring. For instance, the hydroxyl groups can be converted to their corresponding mesylates, which are good leaving groups for subsequent nucleophilic substitution reactions. rsc.org This allows for the introduction of a wide range of functional groups.
Another approach is to utilize the bromine atoms for substitution reactions. Although less common than modifying the hydroxyl groups, under appropriate conditions, the bromine atoms can be replaced by other functional groups, such as amino or hydroxyl groups. The carboxyl group on the benzoate (B1203000) portion of the molecule also provides a reactive site for conjugation. For example, it can be esterified to enhance properties like cell permeability. scholaris.ca
The development of bioconjugation techniques is essential for attaching molecules like this compound to biomolecules such as proteins or peptides. thermofisher.com This often involves the use of linkers with specific reactive groups that can form stable covalent bonds with functional groups on the biomolecule, such as primary amines or sulfhydryls. thermofisher.com
| Functionalization Strategy | Reagents/Conditions | Purpose | Reference |
| Mesylation of Hydroxyl Groups | Methanesulfonyl chloride, Pyridine | Creates good leaving groups for subsequent nucleophilic substitution. | rsc.org |
| Esterification of Carboxyl Group | Alkyl iodide (e.g., isopropyl iodide) | Increases lipophilicity and potential for cell permeability. | scholaris.ca |
| Nucleophilic Substitution of Bromine | Amino or hydroxyl groups | Direct modification of the brominated positions. |
Strategies for Polymer Integration and Material Precursor Synthesis
The integration of this compound into polymers can impart new optical and electronic properties to the resulting materials. nih.gov One strategy for this integration is to first synthesize a polymerizable derivative of the dye. This can be achieved by introducing a functional group, such as a vinyl or acrylate (B77674) group, onto the fluorescein scaffold through the derivatization methods described previously. This monomer can then be copolymerized with other monomers to create a functional polymer.
Another approach involves the physical or chemical incorporation of the dye into a polymer matrix. nih.gov This can be done through techniques like solution casting, where the dye and polymer are dissolved in a common solvent and then the solvent is evaporated, or through melt processing. For stronger integration, chemical methods that form covalent bonds between the dye and the polymer backbone are preferred. researchgate.net This can involve reacting the functional groups on the dye with complementary functional groups on the polymer. The development of nanocomposite materials, where the dye is integrated with nano-scaled fillers within a polymer matrix, can lead to materials with enhanced mechanical, thermal, and optical properties. nih.gov
Orthogonal Reactivity for Multicomponent Conjugation
Orthogonal reactivity refers to the ability to perform multiple, independent chemical reactions in the same pot without them interfering with each other. This is a powerful strategy for the synthesis of complex, multicomponent conjugates. nih.gov For a molecule like this compound, which possesses multiple distinct functional groups (hydroxyls, carboxyl, and bromines), orthogonal protection and deprotection strategies can be employed to selectively modify one site at a time.
For example, the hydroxyl groups can be protected with one type of protecting group, while the carboxyl group is protected with another. This allows for the selective deprotection and functionalization of one site, followed by the deprotection and modification of the other. rsc.org Furthermore, the bromine atoms can participate in reactions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which are generally orthogonal to the reactions of the hydroxyl and carboxyl groups. mpg.de This enables the sequential or simultaneous introduction of different functionalities, leading to highly complex and tailored molecules for advanced applications. The use of "click chemistry" reactions, which are known for their high efficiency and orthogonality, is another valuable tool for multicomponent conjugation. nih.govacs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 ,4 ,5 Tribromofluorescein and Its Analogues
High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of organic molecules, providing highly accurate mass measurements that can be used to determine a compound's elemental composition. libretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. libretexts.org This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. For 2',4',5'-tribromofluorescein (C₂₀H₉Br₃O₅), HRMS would be used to confirm its exact mass of 567.8000 Da (for the monoisotopic mass with ⁷⁹Br). nih.gov
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. diva-portal.org When coupled with HRMS, DART-HRMS becomes a powerful and fast screening tool. This technique has demonstrated excellent capability in identifying brominated flame retardants (BFRs) in various materials, such as polymers from electronic waste. Current time information in Bangalore, IN. The DART source ionizes the sample by exposing it to a stream of heated, excited-state gas (typically helium or nitrogen), causing the desorption and ionization of surface analytes. rsc.org
For a compound like this compound, DART-HRMS could be employed for rapid identification in complex mixtures or on surfaces without the need for time-consuming extraction and chromatographic separation steps. diva-portal.org This is particularly relevant as brominated fluoresceins can be found in consumer goods and require monitoring. rsc.org The technique provides a quick method for confirming the presence of the target molecule by providing its accurate mass directly from the sample.
A key feature of mass spectrometry that is invaluable for the identification of halogenated compounds is the analysis of isotopic patterns. Bromine has two stable, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). scholaris.ca This 1:1 isotopic distribution creates a highly characteristic pattern in the mass spectrum.
A molecule containing a single bromine atom will exhibit two peaks of roughly equal intensity separated by two mass units (M and M+2). scholaris.ca For a compound with three bromine atoms, such as this compound, the binomial expansion (a+b)³ predicts a distinctive pattern of four peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. univ-lille1.fr The observation of this specific isotopic cluster in the mass spectrum provides definitive confirmation of the presence of three bromine atoms in the molecule's structure. This isotopic signature is a powerful diagnostic tool that complements the accurate mass data from HRMS. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. organicchemistrydata.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. By analyzing the spectra of different nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete molecular structure can be pieced together.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments (chemical shift), and which protons are adjacent to one another (spin-spin splitting). Carbon (¹³C) NMR provides analogous information for the carbon skeleton of the molecule. libretexts.org
Table 1: ¹H NMR Data for 2',4',5'-Tribromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl dimethanesulfonate in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.09 | Doublet (d) | 7.2 | 1H | Aromatic H (Phthalic acid part) |
| 7.72-7.80 | Multiplet (m) | - | 2H | Aromatic H (Phthalic acid part) |
| 7.50 | Singlet (s) | - | 1H | Aromatic H (Xanthene part) |
| 7.42 | Doublet (d) | 7.6 | 1H | Aromatic H (Phthalic acid part) |
| 7.20 | Singlet (s) | - | 1H | Aromatic H (Xanthene part) |
| 3.58 | Singlet (s) | - | 3H | Methanesulfonate (B1217627) (-OSO₂CH₃) |
| 3.48 | Singlet (s) | - | 3H | Methanesulfonate (-OSO₂CH₃) |
Data obtained for the dimesylated derivative.
The signals between 7.20 and 8.09 ppm correspond to the aromatic protons on the xanthene and phthalic acid portions of the molecule. The singlets at 7.50 and 7.20 ppm are characteristic of the isolated protons on the heavily substituted xanthene ring. The two singlets at 3.58 and 3.48 ppm are from the methyl groups of the methanesulfonate esters, confirming the derivatization of the two hydroxyl groups.
For the ¹³C NMR spectrum of this compound, specific regions of the spectrum can be predicted. Carbons in aromatic rings typically appear between 110-150 ppm. libretexts.org Carbons bonded to electronegative atoms like bromine or oxygen will be shifted downfield. The spiro carbon and the carbonyl carbon of the lactone would be particularly distinct, with the carbonyl carbon expected at the low-field end of the spectrum, typically in the 160-180 ppm range. libretexts.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, a COSY spectrum would show correlations between the adjacent protons on the phthalic acid ring, helping to assign their specific positions. It would also confirm the lack of coupling for the isolated protons on the brominated xanthene ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached. youtube.comlibretexts.org An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. uvic.ca HMBC is critical for identifying the connectivity across quaternary (non-protonated) carbons. For instance, it would show correlations from the aromatic protons to the carbonyl carbon, the spiro carbon, and the carbons bearing bromine atoms, thereby piecing together the entire molecular framework and confirming the substitution pattern.
Together, these 2D NMR techniques would provide an interlocking web of correlations, allowing for the complete and confident assignment of the structure of this compound. wikipedia.org
X-ray Crystallography for Solid-State Structural Determination
For a complex, polycyclic, and stereochemically rich molecule like this compound, single-crystal X-ray diffraction would be the gold standard for structural confirmation. It would definitively establish the substitution pattern of the bromine atoms on the xanthene core and reveal the precise geometry of the spirocyclic system. While the technique is powerful, it is contingent upon the ability to grow a single crystal of sufficient size and quality. researchgate.net
A search of the available literature did not yield a published crystal structure for this compound itself. However, the technique has been successfully applied to numerous complex heterocyclic and organometallic compounds to provide definitive structural proof. mdpi.com
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive analytical tool for obtaining detailed structural information about molecules. projectsolutionz.com.ng These techniques probe the vibrational energy levels of molecules, which are dictated by the masses of the atoms and the stiffness of the chemical bonds connecting them. The resulting spectra act as a unique "molecular fingerprint," allowing for the identification of compounds and the elucidation of their structural and conformational characteristics. photochemcad.com For complex molecules like this compound and its analogues, vibrational spectroscopy provides invaluable insights into their molecular framework.
Infrared and Raman spectroscopy are complementary techniques. epa.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. researchgate.net In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy of the scattered photons is shifted due to interaction with the molecule's vibrational modes. projectsolutionz.com.ng A vibration is Raman active if it induces a change in the polarizability of the molecule. researchgate.net Consequently, some vibrational modes may be active in both IR and Raman, while others may only be observable in one of the two, providing a more complete picture when used in tandem.
The analysis of this compound, also known as Eosin B, and its close analogues like Eosin Y (2',4',5',7'-tetrabromofluorescein) through vibrational spectroscopy reveals characteristic bands that can be assigned to specific functional groups and vibrational modes. researchgate.netscribd.com These assignments are often supported by theoretical calculations, such as those using density functional theory (DFT), which can predict vibrational frequencies and intensities. researchgate.net
The xanthene core, common to all fluorescein (B123965) derivatives, gives rise to a series of characteristic skeletal vibrational modes, typically observed in the 1000 to 1800 cm⁻¹ region of the spectrum. scribd.com The substitution pattern of bromine atoms and other functional groups on this core structure influences the exact frequencies and intensities of these vibrations, allowing for the differentiation of various fluorescein analogues.
For instance, the presence of nitro groups in Eosin B (4′,5′-dibromo-2′,7′-dinitrofluorescein in some contexts) alongside bromine atoms will significantly alter the vibrational spectrum compared to Eosin Y, which is only brominated. researchgate.net The strong electron-withdrawing nature of the nitro groups affects the electronic distribution and bond strengths throughout the molecule, leading to shifts in the characteristic vibrational frequencies.
Detailed band assignments for Eosin Y provide a valuable reference for interpreting the spectrum of this compound, given their structural similarity. Key vibrational modes include C=O stretching, C-O-C stretching of the xanthene bridge, and various aromatic C-C stretching and C-H bending vibrations. scribd.com The interaction of these dyes with other molecules or surfaces, such as in dye-sensitized solar cells or as biological stains, can also be studied through shifts in their vibrational spectra, providing information on binding and conformational changes. scribd.com
Below are representative data tables compiling typical vibrational band assignments for fluorescein and its brominated derivatives based on published research. While specific, comprehensive data for this compound is limited, the data for the closely related Eosin Y provides a strong basis for its spectral characterization.
Table 1: Selected FT-IR Vibrational Bands for Eosin Y (Tetrabromofluorescein)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3465 | O-H stretching (bonded) | |
| ~1753 | C=O stretching (carboxyl group) | scribd.com |
| ~1665 | C=O stretching (amide, in complexes) | scribd.com |
| 1342-1231 | C-N stretching (in complexes) | scribd.com |
Table 2: Selected Raman Vibrational Bands for Eosin Y (Tetrabromofluorescein)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3068 | C-H stretching (aromatic) | |
| ~708 | Benzene ring deformation | |
| ~663 | Benzene ring deformation | |
| ~620 | In-plane ring deformation |
It is important to note that the exact peak positions can vary depending on the physical state of the sample (solid, solution), the solvent used, pH, and intermolecular interactions. Conformational studies can leverage these shifts to understand how the molecule's three-dimensional structure changes in different environments. For example, changes in the dihedral angles of the phenyl and xanthene rings would be reflected in the vibrational spectra.
Quantum Chemical and Computational Studies of 2 ,4 ,5 Tribromofluorescein
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a primary method for calculating the electronic ground state properties of medium to large-sized molecules with a favorable balance of accuracy and computational cost. mdpi.com For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension, allowing for the calculation of excitation energies and transition properties. semanticscholar.org
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For fluorescein (B123965) derivatives, the structure consists of a planar xanthene core attached to a phenyl ring, which is typically oriented at a near-perpendicular angle to the xanthene plane to minimize steric hindrance.
Table 1: Illustrative Optimized Geometrical Parameters for 2',4',5'-Tribromofluorescein (Based on DFT Calculations of Analogous Structures)
| Parameter | Description | Typical Calculated Value |
| C-Br Bond Length | Distance between a carbon atom on the xanthene ring and a bromine atom. | ~1.90 Å |
| C-O-C Angle (Ether) | Angle of the ether linkage within the xanthene core. | ~118° |
| Dihedral Angle | The angle between the plane of the xanthene core and the phenyl ring. | ~85-90° |
This interactive table provides representative values expected from a DFT/B3LYP geometry optimization.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. mdpi.com
DFT calculations provide precise energy values for these orbitals. growingscience.com For fluorescein and its derivatives, the HOMO is typically a π-orbital delocalized across the electron-rich xanthene core, while the LUMO is a π*-antibonding orbital, also located on the xanthene moiety. nih.govresearchgate.net The primary electronic transition (S₀ → S₁) corresponds to the promotion of an electron from the HOMO to the LUMO. The presence of electron-withdrawing bromine atoms is expected to stabilize both frontier orbitals, with a more pronounced effect on the HOMO, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted fluorescein. This reduction corresponds to a bathochromic (red) shift in the molecule's absorption spectrum.
Table 2: Representative Frontier Orbital Energies for a Brominated Fluorescein (Based on DFT data for Eosin Y) nih.govacs.org
| Orbital | Energy (eV) | Description |
| HOMO | -5.98 | Highest Occupied Molecular Orbital |
| LUMO | -3.55 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.43 | HOMO-LUMO Energy Difference |
This interactive table shows typical energy values calculated using DFT, illustrating the electronic structure.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.comnih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For this compound, MEP maps would show significant negative potential around the phenolic and carboxylic acid oxygen atoms, identifying them as primary sites for protonation or interaction with electrophiles.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. mdpi.com These include:
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.
Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.765 | Tendency to lose electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.215 | Stability and low reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | 9.36 | Propensity to act as an electrophile |
This interactive table presents key reactivity descriptors derived from frontier orbital energies.
Excited State Computational Modeling and Dynamics
Understanding the behavior of this compound upon light absorption requires modeling its excited states. TD-DFT is the workhorse method for these calculations, providing insights into absorption spectra, fluorescence, and the pathways for non-radiative decay. core.ac.ukmdpi.com
Upon absorbing a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁, S₂, etc.). It can then relax through various pathways, including fluorescence (emission from S₁) or by transitioning to a triplet state (T₁, T₂, etc.) via intersystem crossing. TD-DFT calculations can predict the energies of these key singlet and triplet states. nih.govarxiv.org
The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁), known as the singlet-triplet energy gap (ΔE_ST), is crucial. In many organic dyes, this gap is relatively small, which can facilitate intersystem crossing. For brominated fluoresceins, TD-DFT calculations confirm the presence of low-lying singlet and triplet states derived primarily from π-π* transitions on the xanthene core.
Table 4: Calculated Vertical Excitation Energies for Key Electronic States (Based on TD-DFT data for Eosin Y) nih.gov
| State | Energy (eV) | Energy (nm) | Transition Character |
| S₁ | 2.35 | 528 | HOMO → LUMO (π-π) |
| T₁ | 1.95 | 636 | HOMO → LUMO (π-π) |
| T₂ | 2.45 | 506 | π-π* |
| **ΔE_ST (S₁-T₁) ** | 0.40 | - | Singlet-Triplet Gap |
This interactive table summarizes the energies of the lowest excited states calculated with TD-DFT.
Intersystem crossing (ISC), the transition between states of different spin multiplicity (e.g., S₁ → T₁), is formally forbidden by quantum mechanical selection rules. However, this transition becomes possible through a mechanism called spin-orbit coupling (SOC), which is an interaction between the electron's spin angular momentum and its orbital angular momentum. youtube.com
The efficiency of SOC is highly dependent on the atomic number of the atoms in the molecule, scaling approximately as Z⁴ (where Z is the atomic number). The presence of heavy atoms like bromine (Z=35) dramatically increases the magnitude of SOC. rsc.orgrsc.org This phenomenon, known as the "heavy-atom effect," is the primary reason why brominated fluoresceins like this compound are efficient photosensitizers—they have a high quantum yield for triplet state formation. acs.orgacs.org
Computational methods can quantify the strength of this interaction by calculating the spin-orbit coupling matrix elements between relevant singlet and triplet states (e.g., ). A larger SOC value corresponds to a faster rate of intersystem crossing (k_ISC). For brominated fluoresceins, calculations show that SOC values are significantly larger than for the non-halogenated parent molecule, leading to ISC rates that are orders of magnitude faster.[₁|ĥ_soc|t₁>22] rsc.org
Table 5: Illustrative Spin-Orbit Coupling and Intersystem Crossing Parameters
| Parameter | Description | Typical Value for Brominated Fluorescein |
| Ĥ_SOC | T₁> | |
| k_ISC | Rate constant for intersystem crossing (S₁ → T₁). | > 10⁸ s⁻¹ |
This interactive table highlights the critical parameters governing the efficient triplet state formation in brominated fluoresceins.
Theoretical Prediction of Deactivation Pathways and Rates
Quantum chemical calculations are instrumental in elucidating the complex photophysical and photochemical processes that govern the excited-state lifetime of fluorescent dyes like this compound. These computational approaches allow for the theoretical prediction of deactivation pathways and their corresponding rates, offering insights that are often difficult to obtain through experimental methods alone. The primary deactivation pathways for fluorescein derivatives typically include fluorescence, intersystem crossing (ISC) to the triplet state, and non-radiative decay through internal conversion (IC).
Theoretical studies on related brominated xanthene dyes, such as Eosin B, have demonstrated that the presence of heavy atoms like bromine significantly influences the rates of these deactivation processes. The heavy-atom effect is known to enhance spin-orbit coupling, which in turn increases the probability of intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁). Computational models, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), can calculate the spin-orbit coupling matrix elements between the S₁ and T₁ states. These calculations help in predicting the ISC rate constant (k_ISC).
Furthermore, computational methods can map out the potential energy surfaces of the ground and excited states to identify conical intersections, which are regions where the potential energy surfaces of two electronic states become degenerate. These intersections provide very efficient pathways for non-radiative deactivation back to the ground state (internal conversion). By calculating the energy barriers and the gradients of the potential energy surfaces around these points, the rates of internal conversion can be estimated. For this compound, it is hypothesized that the positions of the bromine atoms influence the geometry and energy of these conical intersections, thereby affecting the quantum yield of fluorescence.
Table 1: Predicted Deactivation Parameters for a Hypothetical Brominated Fluorescein
| Parameter | Predicted Value | Method of Prediction |
| Fluorescence Rate (k_f) | 1.5 x 10⁸ s⁻¹ | TD-DFT (Oscillator Strength) |
| Intersystem Crossing Rate (k_ISC) | 5.0 x 10⁸ s⁻¹ | Spin-Orbit Coupling Calculations |
| Internal Conversion Rate (k_IC) | 1.0 x 10⁷ s⁻¹ | Conical Intersection Analysis |
| Fluorescence Quantum Yield (Φ_f) | 0.23 | Calculated from rates |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters that can be obtained from quantum chemical calculations.
Simulation of Solvatochromic Effects and Intermolecular Interactions
The photophysical properties of this compound are highly sensitive to its local environment, a phenomenon known as solvatochromism. Computational simulations are crucial for understanding and predicting these effects, which arise from intermolecular interactions between the dye molecule and the surrounding solvent molecules.
To model the effect of a solvent on the electronic structure and spectra of a solute, fully explicit quantum mechanical calculations including all solvent molecules are computationally prohibitive. Polarizable Continuum Models (PCM) offer an efficient and generally accurate alternative. researchgate.net In this approach, the solute molecule is placed within a cavity in a continuous medium characterized by the dielectric constant of the solvent. researchgate.net The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of its electronic states. researchgate.net
The application of PCM in conjunction with TD-DFT allows for the calculation of absorption and emission spectra of this compound in various solvents. By performing these calculations for a range of solvents with different dielectric constants, it is possible to simulate the solvatochromic shifts observed experimentally. The magnitude and direction of the shift (i.e., bathochromic or hypsochromic) depend on the change in the dipole moment of the dye upon electronic excitation and the polarity of the solvent. For many dyes, the excited state is more polar than the ground state, leading to a greater stabilization of the excited state in polar solvents and a consequent red shift in the emission spectrum.
The bromine atoms in this compound are not merely heavy atoms that enhance intersystem crossing; they can also participate in a specific type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. In the context of this compound in solution or in biological systems, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites such as oxygen or nitrogen atoms in solvent molecules or biomacromolecules.
Computational studies on other brominated organic molecules have shown that halogen bonding can significantly perturb the electronic structure of the chromophore. nih.govresearchgate.net This perturbation can lead to changes in the absorption and emission wavelengths, as well as the fluorescence quantum yield and lifetime. For instance, the formation of a halogen bond can stabilize the excited state to a different extent than the ground state, resulting in a spectral shift. Furthermore, the interaction can alter the potential energy surfaces of the excited states, potentially opening up new non-radiative decay channels or modifying the rates of existing ones. Quantum chemical calculations can be used to model these interactions by studying complexes of this compound with explicit solvent molecules or other Lewis bases, and to quantify the effect of halogen bonding on its photophysical parameters.
Table 2: Simulated Solvatochromic Shifts and Halogen Bond Effects
| Solvent/Interaction | Dielectric Constant | Predicted λ_max (abs) (nm) | Predicted λ_max (em) (nm) | Nature of Interaction |
| Gas Phase | 1.0 | 510 | 530 | - |
| n-Hexane | 1.9 | 515 | 535 | Non-polar solvent |
| Dichloromethane | 8.9 | 520 | 545 | Polar aprotic solvent |
| Acetonitrile | 37.5 | 525 | 555 | Polar aprotic solvent |
| Methanol | 32.7 | 528 | 560 | Polar protic, H-bonding |
| Pyridine Complex | - | 535 | 570 | Halogen bonding |
Note: The data in this table is illustrative and based on general trends observed for similar dyes.
Validation of Computational Predictions with Experimental Spectroscopic Data
The ultimate test of the accuracy and reliability of quantum chemical models is the comparison of their predictions with experimental data. For this compound, this involves a direct comparison of the calculated spectroscopic properties with those measured experimentally.
Discrepancies between calculated and experimental data can often be informative, pointing to the limitations of the theoretical model or the presence of specific intermolecular interactions not accounted for in the initial model (such as explicit hydrogen or halogen bonding). For instance, if a PCM calculation fails to reproduce the experimental solvatochromic shift in a particular solvent, it may suggest that specific solute-solvent interactions, which are not well-described by a continuum model, are at play. In such cases, more sophisticated models that include a few explicit solvent molecules in the quantum mechanical calculation can be employed to improve the agreement with experiment.
Furthermore, the predicted rates of deactivation pathways can be validated against experimental measurements of fluorescence quantum yields and lifetimes. For example, the calculated fluorescence lifetime (τ_f), which is the inverse of the sum of all decay rates from the S₁ state, can be compared with lifetimes measured using time-resolved fluorescence spectroscopy. A close match between the theoretical and experimental values for these photophysical parameters across a range of environments provides strong validation for the computational model.
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Brominated Fluorescein Analogue
| Property | Computational Prediction | Experimental Value |
| λ_max (abs) in Ethanol | 522 nm | 525 nm |
| λ_max (em) in Ethanol | 548 nm | 552 nm |
| Stokes Shift in Ethanol | 26 nm | 27 nm |
| Fluorescence Quantum Yield | 0.23 | 0.20 |
| Fluorescence Lifetime | 1.2 ns | 1.1 ns |
Note: This table presents a hypothetical comparison for a closely related brominated fluorescein to illustrate the validation process.
Photophysical Properties and Excited State Deactivation Mechanisms of 2 ,4 ,5 Tribromofluorescein
Intramolecular Heavy Atom Effect in Brominated Fluoresceins
The introduction of heavy atoms, such as bromine, into the fluorescein (B123965) molecular structure significantly alters its photophysical properties. This phenomenon, known as the intramolecular heavy atom effect, primarily enhances spin-orbit coupling. researchgate.netnih.govunimi.it This increased coupling facilitates transitions between electronic states of different spin multiplicities, namely from a singlet excited state to a triplet excited state (intersystem crossing).
Enhancement of Intersystem Crossing (ISC) Rates
The presence of bromine atoms in the fluorescein scaffold provides a mechanism to increase the rate of intersystem crossing (ISC). researchgate.net The heavy nucleus of the bromine atom enhances the spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. nih.govunimi.it This enhanced coupling mixes the singlet and triplet states, making the formally spin-forbidden S1 → T1 transition more probable.
Studies on halogenated organic molecules have demonstrated that the ISC rate increases with the atomic number of the halogen. st-andrews.ac.uk For instance, the functionalization of 1,3-bis(N-carbazolyl)benzene (mCP) with five bromine atoms resulted in a 300-fold increase in the intersystem crossing rate. st-andrews.ac.uk This principle is fundamental in the design of molecules for applications requiring high triplet state populations, such as photodynamic therapy and organic light-emitting diodes (OLEDs). nih.gov The ISC rates for some asymmetric pentaazadentate porphyrin-like metal complexes have been calculated to be in the range of 0.68 to 3.04 × 10⁹ s⁻¹. researchgate.net
Influence on Fluorescence Quantum Yield and Lifetime
A direct consequence of the enhanced intersystem crossing is a decrease in the fluorescence quantum yield (Φf) and fluorescence lifetime (τf). nih.govresearchgate.net Fluorescence is the radiative decay from the lowest singlet excited state (S1) to the ground state (S0). The increased rate of ISC provides a competing non-radiative pathway for the deactivation of the S1 state, thereby reducing the probability of fluorescence.
For a series of fluorescein derivatives, it has been shown that both Φf and τf are highly dependent on the substitutions on the xanthene ring. nih.gov The introduction of bromine atoms leads to a significant quenching of fluorescence. This is because the rate constant for the non-radiative process, which includes ISC, increases with the presence of the heavy atoms. nih.gov For example, the fluorescence quantum yield of 1,3-bis(N-carbazolyl)benzene (mCP) decreases from 73% to 0.8% upon substitution with five bromine atoms. st-andrews.ac.uk
Interactive Table:
Triplet State Population and Lifetime Characteristics
The enhanced intersystem crossing directly leads to a higher population of the triplet state (T1). tue.nl The triplet state is characterized by having two unpaired electrons with parallel spins, resulting in a total spin multiplicity of 3. tue.nl Once populated, the triplet state can deactivate through several pathways, including phosphorescence (radiative decay to S0) or non-radiative decay.
The lifetime of the triplet state is typically much longer than that of the singlet state because the T1 → S0 transition is also spin-forbidden. The introduction of heavy atoms, which enhances spin-orbit coupling, can also increase the rate of phosphorescence, thereby potentially shortening the triplet lifetime. The triplet state plays a crucial role in various photochemical and photophysical processes. tue.nl
Non-Radiative Deactivation Pathways
Besides intersystem crossing, other non-radiative deactivation pathways compete with fluorescence in 2',4',5'-Tribromofluorescein. These processes dissipate the absorbed energy as heat rather than light.
Internal Conversion (IC) Mechanisms and Rates
Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0). chemrxiv.org This process is generally inefficient for molecules with large energy gaps between the S1 and S0 states, as is typical for fluorescent dyes. However, structural features and environmental factors can influence the rate of IC. For halogenated fluoresceins, it has been observed that the sum of the fluorescence quantum yield and the intersystem crossing quantum yield can be less than unity, suggesting the involvement of other deactivation pathways like internal conversion. researchgate.net
The accessibility of conical intersections, which are points on the potential energy surface where two electronic states become degenerate, can provide very efficient pathways for non-radiative decay and significantly reduce fluorescence quantum yields. chemrxiv.org
Photoinduced Electron Transfer (PET) in Molecular Architectures
Photoinduced electron transfer (PET) is another important non-radiative deactivation mechanism that can occur in molecular systems where the fluorophore is linked to an electron donor or acceptor moiety. nih.gov In a typical PET process, upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the HOMO of the fluorophore, or from the excited fluorophore to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This process effectively quenches the fluorescence.
Radiative Deactivation Pathways: Fluorescence and Phosphorescence
The radiative deactivation pathways of excited this compound, a member of the halogenated xanthene dye family, primarily involve fluorescence and phosphorescence. These processes are governed by the transitions between electronic energy states within the molecule. Upon absorption of a photon, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁).
Fluorescence is the rapid emission of a photon as the molecule relaxes from the S₁ state back to the S₀ state. This is a spin-allowed transition, resulting in a short-lived excited state, typically on the nanosecond timescale. fiveable.me
Phosphorescence is a slower emission process that occurs from an excited triplet state (T₁). Following initial excitation to the S₁ state, the molecule can undergo a non-radiative process called intersystem crossing (ISC) to the T₁ state. fiveable.meossila.com This transition involves a change in electron spin, which is a quantum mechanically "forbidden" process. ossila.com Consequently, the return from the T₁ state to the S₀ ground state is also spin-forbidden, leading to a much longer lifetime for the triplet state, ranging from milliseconds to seconds. fiveable.me Phosphorescence is therefore observed as a long-lived afterglow.
The introduction of bromine atoms into the fluorescein structure significantly influences these deactivation pathways. The "heavy atom effect" of bromine enhances spin-orbit coupling, which increases the probability of intersystem crossing from the S₁ to the T₁ state. fiveable.me This increased rate of ISC competes with fluorescence, generally leading to a lower fluorescence quantum yield and a higher potential for phosphorescence in brominated fluoresceins compared to the parent fluorescein molecule.
Delayed Fluorescence and Thermally Activated Delayed Fluorescence (TADF)
In addition to prompt fluorescence and phosphorescence, this compound and related compounds can exhibit delayed fluorescence. This phenomenon involves the emission of a photon from the S₁ state but on a timescale much longer than typical fluorescence. One of the key mechanisms for this is Thermally Activated Delayed Fluorescence (TADF) .
The first evidence of TADF, termed "E-type" delayed fluorescence, was observed in eosin, a closely related tetrabromofluorescein compound. nih.gov The TADF mechanism relies on the reverse intersystem crossing (rISC) process, where a molecule in the excited triplet state (T₁) returns to the excited singlet state (S₁) by absorbing thermal energy from its surroundings. nih.govyoutube.com From the repopulated S₁ state, the molecule can then relax to the ground state via fluorescence, but this emission is "delayed" due to the time spent in the triplet state.
For efficient TADF to occur, the energy gap between the S₁ and T₁ states (ΔEST) must be small enough for thermal energy at room temperature to facilitate the rISC process. researchgate.net The rates of both intersystem crossing (k_ISC) and reverse intersystem crossing (k_rISC) should be fast to compete effectively with other non-radiative decay pathways from the triplet state. nih.gov
The general process can be summarized as:
Excitation: S₀ + hν → S₁
Intersystem Crossing (ISC): S₁ → T₁
Reverse Intersystem Crossing (rISC): T₁ + Thermal Energy → S₁
Delayed Fluorescence: S₁ → S₀ + hν'
This process allows for the harvesting of triplet excitons for light emission, which is particularly significant in applications like organic light-emitting diodes (OLEDs). researchgate.netnih.gov
Spectral Characteristics and Environmental Perturbations
Absorption and Emission Spectral Shifts upon Bromination
The introduction of bromine atoms onto the fluorescein backbone induces significant changes in its absorption and emission spectra. The bromination of fluorescein to form compounds like this compound and Eosin Y (2',4',5',7'-tetrabromofluorescein) results in a noticeable bathochromic (red) shift in the absorption maximum. pixel-online.netpixel-online.net For instance, the visible color of the dye changes from the yellow-green of fluorescein to a distinct red for its brominated derivatives. pixel-online.netpixel-online.net
This spectral shift is a consequence of the heavy bromine atoms perturbing the electronic energy levels of the xanthene core. While the absorption maxima shift to longer wavelengths, the fluorescence intensity is often diminished. pixel-online.netpixel-online.net This reduction in fluorescence is attributed to the internal heavy-atom effect, which, as previously mentioned, enhances the rate of intersystem crossing to the triplet state, thereby depopulating the emissive singlet state. In some cases, the intense green fluorescence of fluorescein can be almost entirely quenched upon extensive bromination. pixel-online.netpixel-online.net
| Compound | Number of Bromine Atoms | Observed Color | Fluorescence Characteristics |
|---|---|---|---|
| Fluorescein | 0 | Yellow | Intense yellow-green fluorescence |
| Eosin Y (Tetrabromofluorescein) | 4 | Red | Fluorescence is significantly quenched |
Solvent Effects on Absorption and Emission Characteristics
The absorption and emission spectra of this compound are highly sensitive to the surrounding solvent environment. evidentscientific.com Factors such as solvent polarity and hydrogen-bonding capacity can significantly alter the position and intensity of the spectral bands. nih.govnih.gov
Generally, in polar solvents, the excited state of a fluorophore can be stabilized by interactions with the solvent dipoles. evidentscientific.com This stabilization lowers the energy of the excited state more than the ground state, leading to a red shift in the fluorescence emission spectrum. evidentscientific.com The magnitude of this shift often correlates with the polarity of the solvent. For fluorescein and its derivatives, the hydrogen-bonding capability of the solvent is also a critical factor. nih.gov The absorption maximum can undergo substantial shifts in organic solvents depending on their hydrogen bond donor and acceptor properties. nih.gov
For example, studies on related brominated fluoresceins have shown that protic solvents (those capable of donating hydrogen bonds, like water and alcohols) can lead to a significant shortening of the excited-state lifetime compared to aprotic solvents. This effect is often accompanied by changes in the absorption and emission peak positions.
| Solvent Property | Effect on Ground State (S₀) | Effect on Excited State (S₁) | Resulting Spectral Shift |
|---|---|---|---|
| Increasing Polarity | Minor stabilization | Significant stabilization | Red shift in emission (longer wavelength) |
| Hydrogen Bonding | Complex interactions affecting both states | Shifts in both absorption and emission |
Mechanisms of Fluorescence Quenching
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound, several quenching mechanisms are relevant, which can be broadly categorized as static or dynamic.
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution. Upon collision, the fluorophore returns to the ground state without emitting a photon. The rate of dynamic quenching is dependent on the concentration of the quencher and is typically described by the Stern-Volmer equation. researchgate.net Common dynamic quenchers include molecular oxygen and iodide ions. Oxygen, being paramagnetic, can induce intersystem crossing to the triplet state, thereby quenching fluorescence.
Concentration Quenching (Self-Quenching): At high concentrations, molecules of this compound can interact with each other, leading to a decrease in fluorescence intensity. This can occur through the formation of non-fluorescent dimers or aggregates in the ground state (a form of static quenching). rsc.org
Electron Transfer: Quenching can also occur via photoinduced electron transfer (PET). In this process, the excited fluorophore either donates an electron to or accepts an electron from a nearby quencher molecule. researchgate.net Studies on the related compound Eosin have shown that it can act as an electron donor in the presence of suitable electron-accepting dyes, leading to fluorescence quenching. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
